Cas no 79932-21-1 (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)
79932-21-1 structure
Product Name:6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Numero CAS:79932-21-1
MF:C13H14N2S
MW:230.328661441803
CID:1076473
PubChem ID:648057
Update Time:2025-04-20
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzothiazole
- EN300-57235
- SMR000009774
- CS-0252013
- CHEMBL1548546
- Oprea1_456690
- SR-01000319037
- HMS2307J14
- Z57234289
- SCHEMBL5485892
- DTXSID301242147
- Oprea1_576778
- SR-01000319037-1
- 4,5,6,7-tetrahydro-6-phenyl-2-Benzothiazolamine
- 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine
- BB 0254761
- MLS000032795
- 79932-21-1
- 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- AKOS016042132
- AKOS000140351
- DS-016771
- G28398
- 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
-
- MDL: MFCD01366561
- Inchi: 1S/C13H14N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15)
- Chiave InChI: ULKFNJBNISYXTB-UHFFFAOYSA-N
- Sorrisi: S1C(N)=NC2=C1CC(C1C=CC=CC=1)CC2
Proprietà calcolate
- Massa esatta: 230.08776963g/mol
- Massa monoisotopica: 230.08776963g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 67.2Ų
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: 181-183 °C
- Punto di ebollizione: 401.2±24.0 °C at 760 mmHg
- Punto di infiammabilità: 123.1±25.9 °C
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
- Classe di pericolo:IRRITANT
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011541-500mg |
2-Amino-4,5,6,7-tetrahydro-6-phenylbenzothiazole |
79932-21-1 | 500mg |
2892CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011541-1g |
2-Amino-4,5,6,7-tetrahydro-6-phenylbenzothiazole |
79932-21-1 | 1g |
4827CNY | 2021-05-07 | ||
| Fluorochem | 020864-1g |
6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine |
79932-21-1 | 1g |
£200.00 | 2022-03-01 | ||
| Fluorochem | 020864-2g |
6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine |
79932-21-1 | 2g |
£332.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011541-1g |
2-Amino-4,5,6,7-tetrahydro-6-phenylbenzothiazole |
79932-21-1 | 1g |
4827.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011541-500mg |
2-Amino-4,5,6,7-tetrahydro-6-phenylbenzothiazole |
79932-21-1 | 500mg |
2892.0CNY | 2021-07-10 | ||
| TRC | P323048-25mg |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
79932-21-1 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P323048-50mg |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
79932-21-1 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P323048-250mg |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
79932-21-1 | 250mg |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM376850-1g |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
79932-21-1 | 95%+ | 1g |
$457 | 2024-07-23 |
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Letteratura correlata
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
79932-21-1 (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso